4-Iodopentylbenzene
Overview
Description
4-Iodopentylbenzene is an organic compound with the chemical formula C₁₁H₁₅I and a molecular weight of 274.14 g/mol . It is a colorless liquid that is soluble in organic solvents such as ethanol and chloroform . This compound is known for its strong thermal and chemical stability . It is widely used in organic synthesis and serves as an important intermediate in various fields, including organic photosensitizers, dyes, and medicine .
Preparation Methods
4-Iodopentylbenzene is generally prepared by reacting an iodinated hydrocarbon with benzene . The specific synthetic routes and reaction conditions can vary based on the desired outcome. One common method involves the iodination of pentylbenzene using iodine and a suitable oxidizing agent . Industrial production methods may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Iodopentylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of this compound can lead to the formation of pentylbenzene.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Iodopentylbenzene has several scientific research applications:
Organic Synthesis: It is used as a substrate for various organic reactions, aiding in the synthesis of complex molecules.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of pharmaceutical agents.
Material Science: It is utilized in the development of organic photosensitizers and dyes.
Biological Studies: Researchers use this compound to study its effects on biological systems and its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Iodopentylbenzene involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can participate in various chemical reactions, leading to the formation of different products . These reactions can affect cellular processes and pathways, making the compound useful in studying biochemical mechanisms .
Comparison with Similar Compounds
4-Iodopentylbenzene can be compared with other similar compounds such as:
- 4-Bromopentylbenzene
- 4-Chloropentylbenzene
- 4-Fluoropentylbenzene
These compounds share similar structures but differ in the halogen atom attached to the benzene ring . The uniqueness of this compound lies in its specific reactivity and stability due to the presence of the iodine atom .
Properties
IUPAC Name |
1-iodo-4-pentylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15I/c1-2-3-4-5-10-6-8-11(12)9-7-10/h6-9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRMOYSZRPLAOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70234077 | |
Record name | 4-Iodopentylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70234077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85017-60-3 | |
Record name | 1-Iodo-4-pentylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85017-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodopentylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085017603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Iodopentylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70234077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, 1-iodo-4-pentyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.156 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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